Bis(cyclopentadienyl)ruthenium (II)

Chemical Vapor Deposition Thin Films Volatile Precursors

Bis(cyclopentadienyl)ruthenium (II), more commonly referred to as ruthenocene, is a foundational organoruthenium compound characterized by its classic metallocene sandwich structure, wherein a central ruthenium atom is symmetrically bound between two cyclopentadienyl (Cp) rings. As an 18-valence-electron complex, it exhibits high intrinsic stability, a property that underpins its utility in demanding applications ranging from chemical vapor deposition (CVD) precursor to mechanochemistry and ligand design.

Molecular Formula C10H10Ru
Molecular Weight 231.3 g/mol
Cat. No. B12061912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)ruthenium (II)
Molecular FormulaC10H10Ru
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESC1=C[CH]C=C1.C1=C[CH]C=C1.[Ru]
InChIInChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;
InChIKeyBKEJVRMLCVMJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cyclopentadienyl)ruthenium (II) (Ruthenocene) Procurement Guide for Scientific and Industrial Applications


Bis(cyclopentadienyl)ruthenium (II), more commonly referred to as ruthenocene, is a foundational organoruthenium compound characterized by its classic metallocene sandwich structure, wherein a central ruthenium atom is symmetrically bound between two cyclopentadienyl (Cp) rings [1]. As an 18-valence-electron complex, it exhibits high intrinsic stability, a property that underpins its utility in demanding applications ranging from chemical vapor deposition (CVD) precursor to mechanochemistry and ligand design [2]. While often compared to its iron analog, ferrocene, ruthenocene's unique electronic and structural properties provide distinct advantages in specific, quantifiable scientific contexts [3].

Why Bis(cyclopentadienyl)ruthenium (II) (Ruthenocene) Cannot Be Casually Substituted by Other Metallocenes or Ru Precursors


The notion that metallocenes or ruthenium precursors are interchangeable is a critical oversight in chemical procurement. For instance, substituting ruthenocene with its direct analog, ferrocene, fundamentally alters reaction outcomes due to significantly different structural parameters, like a longer Ru-C bond length of 221-222 pm versus Fe-C's approximately 204 pm, which leads to divergent electronic and steric effects in catalysis [1]. More broadly, selecting a ruthenium precursor is not a generic choice; for instance, the volatility and thermal decomposition pathways of ruthenocene (C10H10Ru) are distinct from other common precursors like Ru(acac)3 (Ru(C5H5O2)3) or Ru(DPM)3, with vapor pressure being inversely proportional to molecular weight [2]. Furthermore, its unique electrochemical oxidation pathway, a one-step, two-electron process under standard conditions, contrasts sharply with the reversible one-electron oxidation of ferrocene or the stepwise oxidation of osmocene, directly impacting applications in electrochemistry and materials science [3]. These quantitative and qualitative differences underscore that compound selection is critical for reproducibility and achieving desired performance metrics.

Quantitative Differentiation Evidence for Bis(cyclopentadienyl)ruthenium (II) Against Key Comparators


Superior Volatility: Ruthenocene as a CVD Precursor vs. Ru(acac)3 and Ru(DPM)3

For metal-organic chemical vapor deposition (MOCVD), precursor volatility is paramount. Ruthenocene (RuCp2) offers a significant advantage over other common ruthenium sources like ruthenium(III) acetylacetonate (Ru(acac)3) and Ru(DPM)3. Research indicates that precursor volatility is inversely proportional to molecular weight [1]. Consequently, the lighter RuCp2 (MW 231.26 g/mol) is more volatile. Crucially, a direct comparison in patent literature states that Ru(DPM)3 is not often used because its vapor pressure is lower than that of the Ru(Cp)2 complex [2].

Chemical Vapor Deposition Thin Films Volatile Precursors

Enhanced Inertness: Force-Free Thermal Stability of Ruthenocene vs. Ferrocene in Mechanochemistry

In the emerging field of polymer mechanochemistry, metallocenes are used as mechanophores—molecules that undergo selective bond scission under mechanical force. A direct comparative study found that while both ferrocene and ruthenocene act as highly selective sites for main-chain scission in polymers, ruthenocene is 'even more inert' than ferrocene in the absence of force [1]. This superior force-free stability, combined with its mechanochemical lability, makes ruthenocene a privileged mechanophore for applications where high thermal stability and selective mechano-responsiveness are both required.

Mechanochemistry Stimuli-Responsive Materials Polymer Scission

Distinct Electrochemical Oxidation: Ruthenocene's Two-Electron Pathway vs. Ferrocene and Osmocene

The electrochemical behavior of ruthenocene is a key differentiator. Unlike the classic, reversible one-electron oxidation of ferrocene (FeCp2), ruthenocene undergoes a one-step, two-electron oxidation at a platinum electrode under standard conditions [1]. This is a distinct process from the oxidation of osmocene (OsCp2), which proceeds via two consecutive one-electron steps [1]. While reversible one-electron oxidation of ruthenocene can be achieved with weakly coordinating anions (E1/2 = 0.41 V vs FeCp2), its natural inclination for a two-electron change provides a unique electrochemical signature [2].

Electrochemistry Redox Probes Synthesis

Structural Impact on Catalysis: Ruthenocene's Altered Conformation vs. Ferrocene in Asymmetric Synthesis

In asymmetric catalysis, the subtle structural differences between ruthenocene and ferrocene lead to divergent outcomes. The longer Ru-C bond length (221-222 pm) compared to Fe-C (~204 pm) results in a different geometry for chiral ligands derived from them [1]. In a direct head-to-head study of isostructural P,N-ligands in the rhodium-catalyzed hydroboration of styrene, the ferrocenyl-based ligand afforded (S)-1-phenylethanol with 94% enantiomeric excess (ee), while the corresponding ruthenocenyl ligand gave a lower but still significant 87% ee [2].

Asymmetric Catalysis Ligand Design Organometallic Chemistry

Optimal Application Scenarios for Bis(cyclopentadienyl)ruthenium (II) (Ruthenocene) Based on Quantified Evidence


1. Superior CVD/ALD Precursor for High-Quality Ruthenium Thin Films

Ruthenocene should be the preferred precursor for MOCVD and ALD processes where high volatility and stable mass transport are non-negotiable for achieving uniform and conformal thin films. Its vapor pressure of 418 mmHg at 25°C [1] is demonstrably higher than that of heavier alternatives like Ru(DPM)3 [2], directly translating to improved process efficiency and film quality, as confirmed by studies showing that it can evaporate without decomposition at atmospheric pressure [3].

2. Privileged Mechanophore for Stress-Responsive and Self-Healing Materials

For researchers developing stimuli-responsive polymers, ruthenocene is the superior choice as a mechanophore. It offers a unique combination of high force-free thermal stability (being 'even more inert' than ferrocene) and selective bond scission under mechanical stress [4]. This property is critical for creating robust materials that remain stable during use but can be triggered to respond or heal upon the application of mechanical force.

3. Unique Electrochemical Mediator for Multi-Electron Transfer Reactions

In electrochemistry, ruthenocene is not a simple ferrocene substitute. Its propensity to undergo a one-step, two-electron oxidation at a Pt-electrode, unlike the classic one-electron oxidation of ferrocene [5], makes it the compound of choice for applications requiring a multi-electron redox shuttle in a single step, such as in certain types of redox flow batteries or in synthetic electrochemistry where a net two-electron transformation is desired without an intermediate radical step.

4. Versatile Scaffold for Chiral Ligands in Asymmetric Catalysis

Ruthenocene is a valuable starting point for the development of novel chiral catalysts. The distinct steric and electronic environment, arising from its longer Ru-C bond length (221-222 pm) [6], leads to different enantioselectivities compared to ferrocene-based ligands (e.g., 87% ee vs. 94% ee in a direct comparison) [7]. This differentiation provides chemists with a powerful tool to tune stereochemical outcomes in palladium-catalyzed asymmetric allylic substitutions and rhodium-catalyzed hydroborations, especially where ferrocene-derived ligands fail to provide the desired selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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